molecular formula C21H28N4O4S B2377530 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1421491-87-3

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2377530
CAS RN: 1421491-87-3
M. Wt: 432.54
InChI Key: JLTSEZSYEQKAJI-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is involved in chemical synthesis and modification processes. For example, it plays a role in the synthesis of N,S-containing heterocycles through the Mannich reaction, indicating its utility in creating structurally complex molecules with potential biological activity (Dotsenko et al., 2012). This compound is also involved in molecular interactions with cannabinoid receptors, demonstrating its potential application in drug discovery and pharmacological research (Shim et al., 2002).

Catalytic Applications

It serves as a catalyst or a component in catalytic processes. For instance, derivatives of piperidine, related to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting its significance in asymmetric synthesis and the development of enantioselective catalytic processes (Wang et al., 2006).

Medicinal Chemistry and Drug Discovery

This compound is also explored in the context of medicinal chemistry and drug discovery. For example, it has been investigated for its role as a ligand in Cu-catalyzed coupling reactions, offering a pathway to pharmaceutically important compounds (Ma et al., 2017). Furthermore, the structure and antimicrobial activities of related compounds, such as 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, have been studied, suggesting its potential for developing new antimicrobial agents (Sridhara et al., 2011).

properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-30(28,29)24-12-10-15(11-13-24)20(26)22-14-19-17-8-4-5-9-18(17)21(27)25(23-19)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTSEZSYEQKAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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